![molecular formula C15H15FN2 B13475112 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
The synthesis of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of hydrazine and acetic acid/hydrochloric acid under reflux conditions to form the indole core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
化学反応の分析
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens and nitrating agents are often used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be compared with other similar compounds such as:
1-bis(4-fluorophenyl)methyl piperazine: This compound is used in the synthesis of various biologically active molecules and shares some structural similarities.
Flunarizine: Another compound with a fluorophenyl group, used as a calcium antagonist in medical applications.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H15FN2 |
|---|---|
分子量 |
242.29 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C15H15FN2/c16-13-4-1-11(2-5-13)10-18-8-7-12-3-6-14(17)9-15(12)18/h1-6,9H,7-8,10,17H2 |
InChIキー |
VHPGFYLMZIXPFW-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC(=C2)N)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
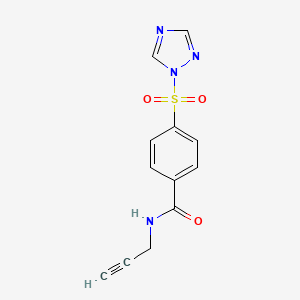
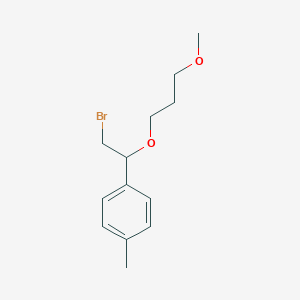
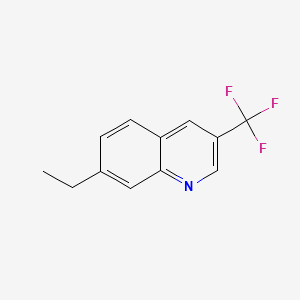
![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
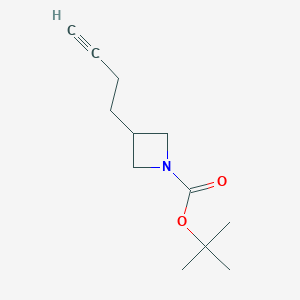
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)
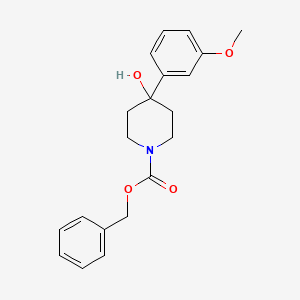

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
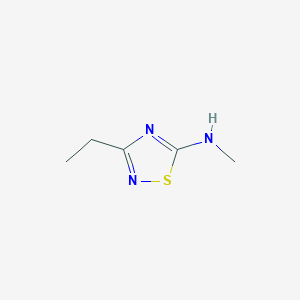
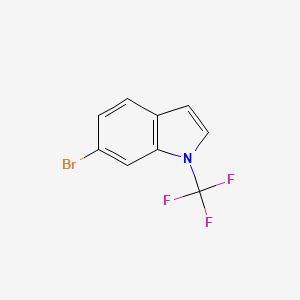
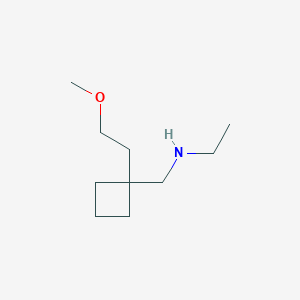
![Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
